3-Amino-3-methylbutanenitrile hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutanenitrile hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process can be carried out under various conditions, often requiring a large excess of ammonia to ensure the formation of primary amines . The reaction can be summarized as follows:
Nucleophilic Substitution: Haloalkanes react with ammonia to form primary amines.
Hydrochloride Formation: The primary amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-Amino-3-methylbutanenitrile hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-methylbutanenitrile hydrochloride involves its interaction with various molecular targets, depending on the specific application. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting metabolic pathways and cellular processes . The compound’s nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-methylbutanenitrile: The non-hydrochloride form of the compound.
3-Amino-2-methylbutanenitrile: A structural isomer with a different arrangement of the methyl group.
3-Amino-3-ethylbutanenitrile: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
3-Amino-3-methylbutanenitrile hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for aqueous reactions and biological applications .
Properties
Molecular Formula |
C5H11ClN2 |
---|---|
Molecular Weight |
134.61 g/mol |
IUPAC Name |
3-amino-3-methylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2,7)3-4-6;/h3,7H2,1-2H3;1H |
InChI Key |
VSRTUQGHOMSKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#N)N.Cl |
Origin of Product |
United States |
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